5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethyl)phenyl]benzamide
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Overview
Description
5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethyl)phenyl]benzamide is an organic compound with significant interest in various scientific fields. Its unique structure, characterized by the presence of chloro, hydroxy, nitro, and trifluoromethyl groups, makes it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethyl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by chlorination and subsequent amide formation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethyl)phenyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of functional groups like nitro and trifluoromethyl enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-hydroxy-N-(4-methoxy-2-nitrophenyl)benzamide
- 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
- 3,5-Dichloro-2-hydroxy-N-(4-methoxy-2-nitrophenyl)benzamide
Uniqueness
5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethyl)phenyl]benzamide stands out due to the presence of the trifluoromethyl group, which imparts unique electronic properties and enhances its reactivity and stability compared to similar compounds.
Properties
CAS No. |
634185-59-4 |
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Molecular Formula |
C14H8ClF3N2O4 |
Molecular Weight |
360.67 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C14H8ClF3N2O4/c15-8-2-4-12(21)9(6-8)13(22)19-10-3-1-7(14(16,17)18)5-11(10)20(23)24/h1-6,21H,(H,19,22) |
InChI Key |
XEKPYDIVPVFPAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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